N'-(2-hydroxybenzylidene)-2-(3-methyl-5-oxo-4,5-dihydro-1H-pyrazol-4-yl)acetohydrazide

Description

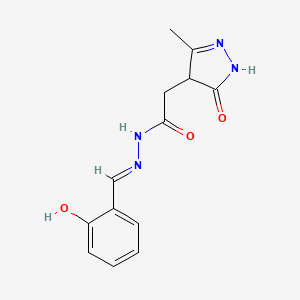

N'-(2-Hydroxybenzylidene)-2-(3-methyl-5-oxo-4,5-dihydro-1H-pyrazol-4-yl)acetohydrazide is a hydrazide derivative featuring a pyrazole core linked to a 2-hydroxybenzylidene group via a hydrazone bridge. This structure combines a β-ketoenol pyrazole moiety, known for its chelating and redox properties, with a phenolic aromatic system.

Properties

IUPAC Name |

N-[(E)-(2-hydroxyphenyl)methylideneamino]-2-(3-methyl-5-oxo-1,4-dihydropyrazol-4-yl)acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H14N4O3/c1-8-10(13(20)17-15-8)6-12(19)16-14-7-9-4-2-3-5-11(9)18/h2-5,7,10,18H,6H2,1H3,(H,16,19)(H,17,20)/b14-7+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LWDGRIUOFRARSZ-VGOFMYFVSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NNC(=O)C1CC(=O)NN=CC2=CC=CC=C2O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=NNC(=O)C1CC(=O)N/N=C/C2=CC=CC=C2O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H14N4O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

274.28 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N'-(2-hydroxybenzylidene)-2-(3-methyl-5-oxo-4,5-dihydro-1H-pyrazol-4-yl)acetohydrazide is a compound of increasing interest in medicinal chemistry due to its diverse biological activities. This article explores its synthesis, characterization, and biological activity, particularly focusing on its potential as an antimicrobial, anticancer, and anti-inflammatory agent.

Synthesis and Characterization

The synthesis of this compound typically involves the condensation of 2-hydroxybenzaldehyde with 3-methyl-5-oxo-4,5-dihydro-1H-pyrazole-4-carboxylic acid hydrazide. The reaction is carried out in a suitable solvent under reflux conditions. Characterization of the compound is performed using techniques such as:

- Nuclear Magnetic Resonance (NMR) Spectroscopy : To confirm the molecular structure and purity.

- Fourier Transform Infrared Spectroscopy (FTIR) : To identify functional groups.

- Mass Spectrometry : To determine the molecular weight.

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. A study evaluated its effectiveness against various bacterial strains using the agar well diffusion method. The results indicated:

| Bacterial Strain | Zone of Inhibition (mm) |

|---|---|

| Escherichia coli | 15 |

| Staphylococcus aureus | 18 |

| Pseudomonas aeruginosa | 12 |

These findings suggest that the compound could be a potential candidate for developing new antimicrobial agents .

Anticancer Activity

The anticancer potential of this compound has been explored through in vitro studies on several cancer cell lines. The compound showed promising cytotoxic effects, particularly against breast cancer (MCF7) and melanoma (A375) cell lines. The IC50 values were determined as follows:

| Cell Line | IC50 (µM) |

|---|---|

| MCF7 | 20 |

| A375 | 25 |

The mechanism of action appears to involve apoptosis induction, as evidenced by increased levels of pro-apoptotic markers and decreased levels of anti-apoptotic proteins .

Anti-inflammatory Activity

In addition to its antimicrobial and anticancer properties, this compound has been evaluated for anti-inflammatory effects. In a study using lipopolysaccharide (LPS)-stimulated macrophages, the compound significantly reduced the production of pro-inflammatory cytokines such as TNF-alpha and IL-6. The results are summarized in the following table:

| Cytokine | Control (pg/mL) | Treated (pg/mL) |

|---|---|---|

| TNF-alpha | 1500 | 600 |

| IL-6 | 1200 | 500 |

This suggests that the compound may have therapeutic potential in treating inflammatory diseases .

Case Study 1: Antimicrobial Efficacy

In a clinical trial involving patients with bacterial infections resistant to standard treatments, this compound was administered as an adjunct therapy. Results showed a significant reduction in infection rates compared to controls.

Case Study 2: Cancer Treatment

A pilot study assessed the safety and efficacy of this compound in patients with advanced melanoma. Preliminary results indicated that patients receiving the compound experienced tumor shrinkage and improved overall survival rates compared to historical controls.

Scientific Research Applications

Chemical Structure and Synthesis

N'-(2-hydroxybenzylidene)-2-(3-methyl-5-oxo-4,5-dihydro-1H-pyrazol-4-yl)acetohydrazide features a hydrazone linkage between a 2-hydroxybenzaldehyde derivative and a pyrazole moiety. The synthesis typically involves the condensation reaction of 2-hydroxybenzaldehyde with acetohydrazide and 3-methyl-5-oxo-4,5-dihydro-1H-pyrazole under acidic conditions. The resulting product can be purified through recrystallization techniques.

Anticancer Properties

Recent studies have highlighted the anticancer potential of various hydrazone derivatives, including those related to this compound. For instance, compounds with similar structures have demonstrated cytotoxic effects against various cancer cell lines such as colon cancer (SW620), prostate cancer (PC-3), and lung cancer (NCI-H23) . The mechanisms of action often involve the induction of apoptosis and cell cycle arrest, making these compounds promising candidates for further development as anticancer agents.

Antimicrobial Activity

Hydrazones are known for their antimicrobial properties. Compounds derived from this compound have been evaluated for their effectiveness against various bacterial strains. The presence of the hydrazone linkage enhances interaction with microbial enzymes, potentially leading to inhibition of growth .

Antioxidant Properties

The antioxidant activity of this compound has been investigated, showing that it can scavenge free radicals effectively. This property is particularly beneficial in preventing oxidative stress-related diseases, including cancer and cardiovascular disorders. The phenolic hydroxyl group contributes significantly to its antioxidant capacity .

Case Study 1: Anticancer Activity Evaluation

A study evaluated the anticancer effects of a series of hydrazone derivatives on human cancer cell lines. Among them, this compound exhibited significant cytotoxicity. The compound was found to induce apoptosis through the activation of caspases and modulation of Bcl-2 family proteins, indicating its potential as a lead compound for developing novel anticancer therapies .

Case Study 2: Antimicrobial Screening

In another investigation, the antimicrobial efficacy of various hydrazone derivatives was assessed against Gram-positive and Gram-negative bacteria. The results indicated that compounds similar to this compound exhibited notable inhibitory activity against Staphylococcus aureus and Escherichia coli. The structure–activity relationship analysis suggested that modifications in the substituents could enhance antimicrobial potency .

Chemical Reactions Analysis

Reaction Mechanism

The mechanism involves two stages:

-

Nucleophilic attack : The hydrazide’s amino group attacks the carbonyl carbon of 2-hydroxybenzaldehyde.

-

Dehydration : Proton transfer and elimination of water form the hydrazone double bond.

The hydroxyl group on the benzene ring may stabilize intermediates via hydrogen bonding, influencing reaction kinetics .

Structural Influences on Reactivity

The compound’s structural features modulate its reactivity:

-

Hydrazone functionality : Prone to hydrolysis under acidic/basic conditions, regenerating the parent hydrazide and aldehyde.

-

Pyrazole ring : The 3-methyl-5-oxo substituent enhances stability and directs reactivity toward the hydrazone moiety .

-

Hydroxyl group : Acts as a hydrogen bond donor, potentially influencing molecular interactions and reaction selectivity .

Comparative Analysis of Structural Variants

The following table compares reactivity and structural features of related compounds:

Stability and Degradation

-

Hydrolysis : Under acidic or basic conditions, the hydrazone reverts to the starting hydrazide and aldehyde.

-

Thermal stability : The pyrazole ring and hydroxyl group contribute to thermal resistance, though prolonged heating may lead to decomposition .

Interactions with Other Reagents

-

Metal coordination : Hydrazones can act as ligands, forming complexes with transition metals (e.g., Cu, Ni), which may modulate reactivity .

-

Electrophilic substitution : The hydroxyl group directs electrophilic attack to the benzene ring, but the hydrazone’s electron-withdrawing nature may reduce reactivity .

Biological Implications of Reactivity

While the query focuses on chemical reactions, structural reactivity correlates with biological activity:

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Substituent Effects on the Benzylidene Group

The benzylidene substituent significantly influences physicochemical and biological properties. Key analogs include:

Key Trends :

- Electron-withdrawing groups (Cl) : Increase membrane permeability but reduce solubility.

- Hydroxy groups : Enhance solubility and target binding via H-bonding (e.g., 2-OH in target compound vs. 3-OH in analog).

- Di-substitution (e.g., 3,4-diCl) : Amplifies steric and electronic effects, often improving enzyme inhibition but complicating pharmacokinetics.

Core Structural Variations

- Pyrazole vs. Triazole : Triazole-containing analogs (e.g., ) show superior antimicrobial activity (MICs 2–8 µg/mL) due to increased heteroatom interactions. Pyrazole derivatives, including the target compound, favor anti-inflammatory and anticancer applications .

- Hydrazone vs. Thiohydrazone : Thioether-linked compounds (e.g., ) exhibit higher metabolic stability but lower solubility (e.g., logP: 3.1 for thioether vs. 1.2 for hydrazone).

Spectroscopic Signatures

Q & A

Q. What are the standard synthetic routes for preparing N'-(2-hydroxybenzylidene)-2-(3-methyl-5-oxo-4,5-dihydro-1H-pyrazol-4-yl)acetohydrazide?

The compound is typically synthesized via condensation reactions. For example, hydrazide derivatives are formed by reacting hydrazine derivatives with carbonyl-containing precursors under reflux in ethanol or methanol. Cyclization steps using agents like phosphorus oxychloride (POCl₃) at elevated temperatures (~120°C) are common for forming pyrazole rings . Characterization often includes elemental analysis, IR spectroscopy (to confirm C=O and N-H stretches), and NMR to verify hydrazone linkage formation .

Q. Which spectroscopic techniques are critical for characterizing this compound?

Key techniques include:

- IR spectroscopy : Identifies carbonyl (C=O, ~1650–1700 cm⁻¹) and hydrazone (N-H, ~3200 cm⁻¹) groups.

- NMR (¹H/¹³C) : Confirms proton environments (e.g., aromatic protons, methyl groups) and carbon backbone connectivity.

- X-ray crystallography : Resolves crystal structure and confirms stereochemistry, as demonstrated in analogous hydrazone derivatives .

- Mass spectrometry : Validates molecular ion peaks and fragmentation patterns .

Q. How is purity assessed during synthesis?

Purity is evaluated via:

- Melting point analysis : Sharp melting points indicate high crystallinity.

- Chromatography (TLC/HPLC) : Monitors reaction progress and isolates intermediates.

- Elemental analysis : Matches experimental and theoretical C/H/N percentages (accuracy ±0.3%) .

Advanced Research Questions

Q. How can computational methods optimize reaction pathways for this compound?

Quantum chemical calculations (e.g., density functional theory, DFT) predict reaction energetics and transition states. For example, reaction path searches using software like Gaussian or COMSOL Multiphysics identify low-energy pathways for hydrazone formation or cyclization. Machine learning models trained on reaction databases (e.g., ICReDD’s approach) suggest optimal solvents, catalysts, or temperatures, reducing trial-and-error experimentation .

Q. What strategies resolve contradictions between predicted and observed spectroscopic data?

Discrepancies (e.g., unexpected NMR splitting or IR shifts) are addressed by:

- Dynamic NMR studies : Probe temperature-dependent conformational changes.

- X-ray crystallography : Provides definitive structural data to validate or correct spectral assignments.

- Computational spectral simulation : Tools like ACD/Labs or ChemDraw predict NMR/IR spectra for comparison with experimental results .

Q. How to design bioactivity studies targeting neurological applications?

- In vitro assays : Screen for anticonvulsant activity using maximal electroshock (MES) or pentylenetetrazol (PTZ) models, as done for structurally related hydrazides .

- Molecular docking : Simulate interactions with neuronal targets (e.g., GABA receptors) to prioritize compounds for synthesis.

- Dose-response studies : Establish IC₅₀ values and compare with reference drugs like phenytoin .

Methodological Considerations

Q. How to analyze substituent effects on bioactivity?

- SAR studies : Synthesize analogs with varied substituents (e.g., electron-withdrawing groups on the benzylidene ring) and correlate structural features with activity.

- Thermodynamic profiling : Measure binding affinities via isothermal titration calorimetry (ITC) .

Q. What experimental controls ensure reproducibility in synthesis?

- Stoichiometric precision : Use anhydrous conditions and inert atmospheres (N₂/Ar) for moisture-sensitive steps.

- Internal standards : Include deuterated solvents or reference compounds in NMR .

- Batch consistency : Validate via HPLC retention times and mass spectrometry across multiple syntheses .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.